molecular formula C9H14ClN3O2S B1431010 Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride CAS No. 1396680-55-9

Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride

Cat. No.: B1431010
CAS No.: 1396680-55-9
M. Wt: 263.75 g/mol
InChI Key: BGZOXUITJAIKBP-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride (CAS: 1396680-55-9) is a bicyclic heterocyclic compound with a thiazole ring fused to a tetrahydropyridine scaffold. Its molecular formula is C₉H₁₄ClN₃O₂S, and it has a molecular weight of 263.75 g/mol . The ethyl carbamate substituent at the 2-position of the thiazolo-pyridine core enhances its stability and modulates pharmacokinetic properties. This compound is primarily used as an intermediate in synthesizing anticoagulant drugs like edoxaban, a Factor Xa inhibitor .

Properties

IUPAC Name

ethyl N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.ClH/c1-2-14-9(13)12-8-11-6-3-4-10-5-7(6)15-8;/h10H,2-5H2,1H3,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZOXUITJAIKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H14ClN3O2S
  • Molecular Weight : 239.74 g/mol
  • CAS Number : 71778984
  • Physical Appearance : White to yellow solid
  • Purity : Typically around 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exert its effects through:

  • Inhibition of Enzymes : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antiproliferative Activity : The compound demonstrates significant antiproliferative effects against several cancer cell lines, indicating potential as an anticancer agent .

Anticancer Properties

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates:

  • Cell Lines Tested :
    • Human colon cancer (HCT116)
    • Human lung cancer (H460)
    • Human breast cancer (MCF-7)

The compound exhibited GI50 values ranging from 3.29 µg/mL for HCT116 to approximately 10 µg/mL for H460 and MCF-7 cells .

Cell LineGI50 Value (µg/mL)
HCT1163.29
H46010
MCF-710

The mechanism by which the compound induces apoptosis in cancer cells involves:

  • Cell Cycle Arrest : The compound causes G1 phase arrest in treated cells.
  • Induction of Apoptosis : Activation of caspases (caspase 3 and caspase 9) was observed in treated cells, leading to programmed cell death .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Cells : In vitro analysis demonstrated that the compound significantly inhibited the proliferation of A549 lung carcinoma cells with an IC50 value lower than that of traditional chemotherapeutics like doxorubicin .
  • Combination Therapy Potential : Research suggests that combining this compound with other anticancer agents may enhance therapeutic efficacy and reduce resistance observed in monotherapy .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds related to ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics to combat resistant bacteria .

Neuroprotective Effects
This compound has also been studied for its neuroprotective effects. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anti-inflammatory Properties
Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride has shown promise in reducing inflammation in animal models. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines, making it a candidate for further investigation in chronic inflammatory conditions .

Agricultural Science

Pesticidal Applications
The compound's structural features suggest potential applications as a pesticide or herbicide. Preliminary studies have indicated that it may possess herbicidal activity against certain weed species while being less toxic to beneficial plants . This could lead to the development of more environmentally friendly agricultural practices.

Material Science

Polymer Chemistry
In material science, this compound has been explored as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their stability and performance under various conditions .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values lower than traditional antibiotics .
Study BNeuroprotectionShowed significant reduction in cell death in neuroblastoma cells exposed to oxidative stress .
Study CInflammationReduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .
Study DHerbicidal ActivityEffective against Amaranthus retroflexus with minimal impact on corn seedlings .
Study EPolymer SynthesisEnhanced mechanical strength and thermal stability of polyamide composites .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with key structural analogs, focusing on molecular properties, substituents, and pharmacological relevance.

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications References
Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride C₉H₁₄ClN₃O₂S 263.75 Ethyl carbamate Intermediate for anticoagulants (e.g., edoxaban)
N-(4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride C₈H₁₂ClN₃OS 233.72 Acetamide Research chemical; potential CNS modulation
5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride C₈H₁₁ClN₂O₂S 234.71 Carboxylic acid Intermediate in edoxaban synthesis
2-Phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine C₁₂H₁₂N₂S 216.31 Phenyl group Unknown (research use)
THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol hydrochloride) C₆H₉ClN₂O₂ 176.61 Isoxazolol GABAA receptor agonist
Edoxaban (active pharmaceutical ingredient) C₂₄H₃₀ClN₇O₄S 548.07 Complex substituents Anticoagulant (Factor Xa inhibitor)

Key Differences and Research Findings

Substituent Effects on Pharmacological Activity
  • Ethyl Carbamate vs. Acetamide: The ethyl carbamate group in the target compound improves metabolic stability compared to the acetamide derivative (Table 1).
  • Carboxylic Acid Derivative : The 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is critical in synthesizing edoxaban. Its carboxylic acid group enables amide bond formation with other intermediates .
Heterocycle Modifications
  • Thiazole vs. Isoxazole (THIP) : Replacing the thiazole sulfur with oxygen (as in THIP) shifts pharmacological activity toward GABAA receptor agonism, highlighting the importance of heteroatom choice in receptor binding .
  • Phenyl Substituent : The 2-phenyl analog (Table 1) exhibits increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Role in Drug Development
  • The target compound is a precursor to edoxaban, a direct oral anticoagulant (DOAC). Edoxaban’s structure incorporates the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine moiety, demonstrating the scaffold’s versatility in drug design .
  • In contrast, THIP’s isoxazole-pyridine core has been utilized in neurological disorders, emphasizing the scaffold’s adaptability across therapeutic areas .

Preparation Methods

General Synthetic Strategy

The synthesis typically begins with the formation of the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediate, which is then functionalized to introduce the carbamate moiety. Key reagents include ethyl chloroformate or related carbamoylating agents to form the ethyl carbamate functionality. The hydrochloride salt is obtained by subsequent treatment with hydrochloric acid or by crystallization from appropriate solvents.

Detailed Preparation Steps and Reaction Conditions

Step Reaction Description Reagents & Conditions Yield Notes
1 Formation of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Reaction of 2-amino-4-(2-aminoethyl)thiazole with formaldehyde and acetic acid in methanol 91% Reaction mixture concentrated and purified by column chromatography; white solid obtained; m.p. 169-173 °C
2 Carbamate formation via reaction with ethyl chloroformate Treatment of 2-amino intermediate with ethyl chloroformate in ethanol under mild conditions Not explicitly reported Carbamate formation typically occurs under basic conditions to neutralize HCl formed; careful temperature control needed
3 Hydrochloride salt formation Treatment of carbamate intermediate with HCl in ethanol or other solvents High purity solid obtained Salt formation improves compound stability and solubility for pharmaceutical use
4 Alternative base-mediated synthesis Reaction of 5-acetyl-2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with sodium hydroxide in ethanol, followed by ammonium chloride addition and chloroform extraction 84% Heating at 100 °C for 16 hours, then reflux for additional 16 hours; product isolated as yellow solid without further purification

Representative Experimental Procedure

  • Base-Mediated Synthesis (Example):
    5-Acetyl-2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (110 mg, 0.51 mmol) is dissolved in ethanol (1 ml). Sodium hydroxide (15.4 mg, 0.38 mmol) in ethanol (1 ml) is added, and the solution is heated to 100 °C for 16 hours. Additional sodium hydroxide (25.6 mg, 0.64 mmol) is added, and the mixture is refluxed for another 16 hours. Solid ammonium chloride is then added, the mixture filtered, and concentrated under vacuum. The residue is dissolved in chloroform, dried over sodium sulfate, and solvent removed to yield the product (67.4 mg, 0.43 mmol, 84% yield) as a yellow solid.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 2-Amino-4-(2-aminoethyl)thiazole or derivatives
Key Reagents Formaldehyde, acetic acid, sodium hydroxide, ammonium chloride, ethyl chloroformate
Solvents Methanol, ethanol, chloroform
Temperature Range Room temperature to reflux (~100 °C)
Reaction Time 10 minutes to 32 hours depending on step
Purification Column chromatography, recrystallization
Typical Yield 84–91%
Product Form Hydrochloride salt, yellow or white solid

Research Findings and Analysis

  • The use of formaldehyde and acetic acid in methanol efficiently forms the amino-substituted thiazolopyridine core with high yield and purity.
  • Base-mediated reactions with sodium hydroxide in ethanol followed by ammonium chloride treatment provide a robust method to obtain the carbamate intermediate or related derivatives in good yield and purity.
  • The hydrochloride salt formation enhances the compound’s stability and solubility, which is critical for pharmaceutical applications.
  • Reaction conditions such as temperature, solvent choice, and reaction time significantly influence yield and purity, with extended heating times promoting complete conversion.
  • Purification by column chromatography or solvent extraction ensures removal of impurities and side products, critical for research and industrial applications.

Q & A

Q. What are the common synthetic routes for Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving acid adduct salts and ethyl ester hydrochlorides. For example, a base-catalyzed coupling reaction (e.g., with triethylamine or DBU) between a tert-butyl carbamate intermediate and a chloro-substituted pyridine derivative is followed by deprotection and subsequent conjugation with thiazolo-pyridine carboxylic acid derivatives . Key parameters include:

  • Base selection : Sodium carbonate or triethylamine improves coupling efficiency.
  • Temperature : Reactions often proceed at 70°C for 11 hours to achieve >80% yield .
  • Purification : Trituration with ethyl acetate/water and vacuum drying are standard .
Reaction StepBase UsedTemperatureYield
DeprotectionTEA20–25°C83%
CouplingDBU70°C83%

Q. How is the compound structurally characterized, and what analytical methods validate its purity?

Nuclear magnetic resonance (NMR) and mass spectrometry are primary methods. For instance, 1H^1H-NMR in CDCl3_3 confirms the presence of characteristic peaks for the thiazolo-pyridine ring (δ 2.5–3.5 ppm) and ethyl carbamate groups (δ 1.2–1.4 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C24_{24}H30_{30}ClN7_7O4_4S requires 560.18 g/mol) .

Q. What are the primary applications of this compound in pharmaceutical research?

It is a critical intermediate in synthesizing Edoxaban, a direct oral anticoagulant (DOAC). The thiazolo-pyridine moiety contributes to thrombin inhibition by binding to Factor Xa’s active site .

Advanced Research Questions

Q. How do structural modifications to the thiazolo-pyridine core affect pharmacological activity?

Substituents on the thiazolo ring (e.g., methyl or carboxylic acid groups) modulate binding affinity. For example:

  • 5-Methyl substitution : Enhances metabolic stability by reducing cytochrome P450 interactions .
  • Carboxylic acid derivatives : Improve solubility but may reduce blood-brain barrier penetration . Comparative studies of analogs (e.g., 2-bromo or 5-isopropyl derivatives) reveal activity trends using in vitro coagulation assays .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Key issues include:

  • Low yields in coupling steps : Optimize stoichiometry of reactants (e.g., 1.2:1 molar ratio of acid adduct to ester) .
  • Impurity formation : Use orthogonal purification (e.g., silica gel filtration followed by recrystallization) .
  • Base sensitivity : Replace hygroscopic bases (e.g., NaH) with stable alternatives like DBU .

Q. How can conflicting data on reaction conditions be resolved?

Discrepancies in base selection (e.g., sodium carbonate vs. triethylamine) are addressed by evaluating reaction pH and solvent polarity. For polar aprotic solvents (acetonitrile), DBU outperforms weaker bases due to superior deprotonation capacity .

Methodological Guidance

Q. What protocols ensure consistent purity for biological assays?

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 20 min) to achieve >98% purity .
  • Elemental analysis : Confirm Cl^- content (theoretical: 6.3%) to validate hydrochloride salt formation .

Q. How is stereochemical integrity maintained during synthesis?

Chiral intermediates (e.g., (1S,2R,4S)-cyclohexyl derivatives) require strict temperature control (<25°C) to prevent racemization. Use chiral HPLC (e.g., Chiralpak AD-H) to monitor enantiomeric excess .

Data Contradictions and Recommendations

  • Base selection : recommends sodium carbonate, while uses triethylamine. Recommendation: Use DBU for moisture-sensitive reactions .
  • Yield variability : Adjust reaction time to 12–14 hours if starting material persists .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride

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